Bis-PEG6-acid

Übersicht

Beschreibung

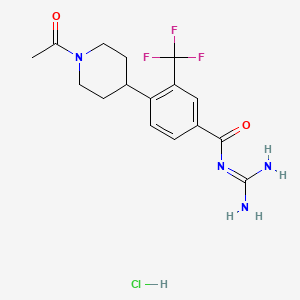

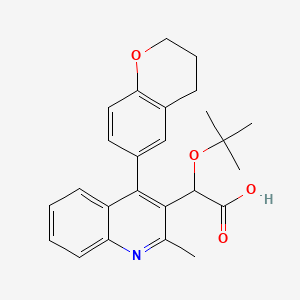

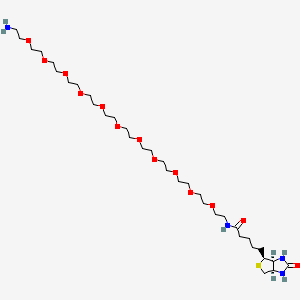

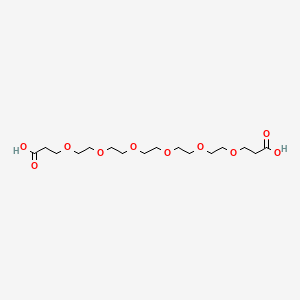

Bis-PEG6-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Synthesis Analysis

The synthesis of Bis-PEG6-acid involves the reaction of the terminal carboxylic acids with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . More detailed synthesis methods and characterization of PEG derivatives are described in a paper on the synthesis and characterization of poly(ethylene glycol) derivatives .Molecular Structure Analysis

Bis-PEG6-acid has a molecular weight of 382.40 and a chemical formula of C16H30O10 . It contains two terminal carboxylic acid groups and a hydrophilic PEG spacer .Chemical Reactions Analysis

The terminal carboxylic acids of Bis-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property makes it useful in the synthesis of PROTACs .Physical And Chemical Properties Analysis

Bis-PEG6-acid is a solid substance with a molecular weight of 382.40 and a chemical formula of C16H30O10 . It is white to off-white in color .Wissenschaftliche Forschungsanwendungen

Bioconjugation

Bis-PEG6-acid can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, usually a protein and a labeling agent. The terminal carboxylic acids of Bis-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Drug Delivery

In drug delivery systems, Bis-PEG6-acid can be used as a linker to attach drugs to carriers like nanoparticles or antibodies. The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the pharmacokinetics and biodistribution of the drug .

Antibody-Drug Conjugates (ADCs)

Bis-PEG6-acid can be used in the development of ADCs. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) drug. Through the use of a linker such as Bis-PEG6-acid, the drug can be selectively released at the target site, improving efficacy and reducing systemic toxicity .

Surface Modification

Bis-PEG6-acid can be used for surface modification of materials, such as nanoparticles or medical devices. The PEGylation process can improve the biocompatibility and reduce the immunogenicity of these materials .

Diagnostic Assays

Bis-PEG6-acid can be used in diagnostic assays where it can serve as a linker to attach detection molecules (like fluorophores or enzymes) to antibodies or other targeting molecules. This can enhance the detection sensitivity and specificity of the assay .

Proteomics Research

In proteomics research, Bis-PEG6-acid can be used as a crosslinker to study protein-protein interactions. The PEG linker can provide flexibility and reduce steric hindrance, allowing for more accurate interaction studies .

Wirkmechanismus

Target of Action

Bis-PEG6-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The Bis-PEG6-acid linker connects the E3 ligase ligand and the target protein ligand in a PROTAC molecule . The terminal carboxylic acids of Bis-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ligase and the target protein simultaneously, bringing them into close proximity. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by Bis-PEG6-acid, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs can modulate the levels of these proteins and thereby influence the biochemical pathways in which they are involved.

Pharmacokinetics

The hydrophilic peg spacer in bis-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific PROTAC in which Bis-PEG6-acid is used.

Result of Action

The result of Bis-PEG6-acid’s action, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the activity of the biochemical pathways in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of Bis-PEG6-acid, as part of a PROTAC, could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the amide bond formed by Bis-PEG6-acid . Additionally, factors such as temperature and the presence of other molecules could influence the efficiency of the ubiquitin-proteasome system . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGEYNLLRKUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG6-acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)